molecular formula C21H19ClFN5O2 B2473859 (2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235053-59-4

(2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2473859
CAS RN: 1235053-59-4
M. Wt: 427.86
InChI Key: SKCVNESBOUEMGB-UHFFFAOYSA-N
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Description

The compound (2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a chlorofluorophenyl group, a cyclopropyl group, an oxadiazol group, a pyridinyl group, and a piperazinyl group .

Scientific Research Applications

Metabolic Pathways and Disposition

The compound has been explored for its metabolic pathways and disposition in the human body. A study on SB-649868, a related compound, revealed its extensive metabolism and almost complete elimination over a period, primarily via feces. This study provides insights into the metabolic pathways and disposition of similar compounds, which could be relevant for understanding the behavior of (2-Chloro-6-fluorophenyl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone in the human body (Renzulli et al., 2011).

Pharmacodynamics and Therapeutic Applications

The pharmacodynamics of related compounds have been explored to understand their therapeutic applications. For example, venetoclax, an inhibitor of the B-cell lymphoma-2 protein, has been studied for its absorption, metabolism, and excretion in humans, providing insights into the pharmacodynamics of similar compounds (Liu et al., 2017).

Receptor Occupancy and Potential Therapeutic Uses

Compounds with similar structures have been studied for their receptor occupancy and potential therapeutic uses. For instance, DU 125530, a novel 5-HT(1A) antagonist, has been explored for its potential applications in treating anxiety and mood disorders, indicating the possible therapeutic relevance of this compound in similar conditions (Rabiner et al., 2002).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-15-2-1-3-16(23)18(15)21(29)28-10-8-27(9-11-28)17-7-6-14(12-24-17)19-25-20(30-26-19)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCVNESBOUEMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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